molecular formula C5H6N2O2S B1527818 Methyl 5-aminothiazole-4-carboxylate CAS No. 1239464-24-4

Methyl 5-aminothiazole-4-carboxylate

Cat. No.: B1527818
CAS No.: 1239464-24-4
M. Wt: 158.18 g/mol
InChI Key: OTNJGCAOEGZZMM-UHFFFAOYSA-N
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Description

Methyl 5-aminothiazole-4-carboxylate is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and proliferation . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site and thereby blocking the enzymatic reaction . Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent . These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and subsequent effects on DNA and RNA synthesis . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are important factors that determine its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is a key factor that determines its biological activity and therapeutic potential.

Properties

IUPAC Name

methyl 5-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNJGCAOEGZZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696175
Record name Methyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239464-24-4
Record name Methyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aqueous 3N HCl (1 mL) was added to a solution of methyl 5-(diphenylmethyleneamino)thiazole-4-carboxylate (1.22 g, 3.81 mmol) in THF (5 mL). The reaction mixture was stirred for 1 h and the white solid which had formed was isolated by filtration to give methyl 5-aminothiazole-4-carboxylate (0.527 g, 2.72 mmol, 71%). Retention time (min)=0.422, method [7], MS(ESI) 159.0 (M+H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
methyl 5-(diphenylmethyleneamino)thiazole-4-carboxylate
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-aminothiazole-4-carboxylate
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Methyl 5-aminothiazole-4-carboxylate
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Methyl 5-aminothiazole-4-carboxylate
Reactant of Route 6
Methyl 5-aminothiazole-4-carboxylate

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